ML115

Description

Structure

3D Structure

Properties

IUPAC Name |

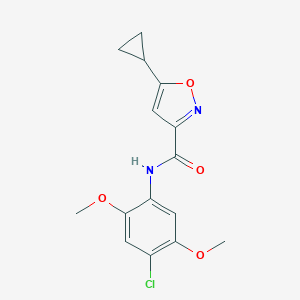

N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWABCRYNLCXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML115: A Technical Guide to its Mechanism of Action as a STAT3 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a variety of cellular processes, including inflammation, cell proliferation, and survival. While much of the therapeutic focus has been on inhibiting STAT3 activity in oncology, the development of selective STAT3 activators is crucial for studying its role in wound healing, inflammatory diseases, and as a potential therapeutic agent in specific contexts. This technical guide provides an in-depth overview of the mechanism of action of ML115 (CID 6619100), a potent and selective small-molecule activator of STAT3. This compound enhances the transcriptional activity of STAT3, particularly in the presence of interleukin-6 (IL-6).[1] This document details the quantitative data associated with this compound's activity, provides comprehensive experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a novel probe compound belonging to the isoxazole carboxamide scaffold that functions as a selective potentiator of STAT3 activation.[1] It does not directly activate STAT3 but rather enhances the signaling cascade initiated by cytokines such as IL-6.[1] The primary mechanism of this compound involves augmenting the transcriptional activity of the STAT3 promoter.[1] This potentiation is highly selective for the STAT3 signaling pathway, with no significant activation observed for the related STAT1 or NF-κB pathways.[1] The activation of STAT3 by the IL-6/ML115 combination leads to the upregulation of STAT3-dependent target genes, such as the proto-oncogene BCL3.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity and selectivity as characterized in the NIH Probe Report and associated assays.

| Parameter | Value | Assay | Substance ID (SID) | Assay ID (AID) | Cell Line | Reference |

| EC50 | 2.0 nM | STAT3 Activation | 14735210 | 2049 | HT-1080 | [1][2][3] |

Table 1: Potency of this compound on STAT3 Activation

| Target | Activity | Assay | Substance ID (SID) | Assay ID (AID) | Cell Line | Reference |

| STAT1 | Inactive | STAT1 Activation | 14735210 | Not Specified | NIH-3T3 | [1] |

| NF-κB | Inactive | NF-κB Activation | 14735210 | 1309 | Not Specified | [1] |

| BCL3 | Active (Upregulation) | qPCR | 14735210 | 2049 | HT-1080 | [1] |

| Cell Viability | > 56 µM | Cytotoxicity | 14735210 | 2049 | HT-1080 & NIH-3T3 | [1] |

Table 2: Selectivity and Downstream Effects of this compound

Signaling Pathway and Experimental Visualizations

IL-6/STAT3 Signaling Pathway and this compound's Point of Intervention

Caption: IL-6 mediated STAT3 activation and potentiation by this compound.

Experimental Workflow: STAT3 Luciferase Reporter Assay

Caption: Workflow for the STAT3 Luciferase Reporter Assay.

Experimental Workflow: BCL3 Gene Expression via qPCR

Caption: Workflow for qPCR analysis of BCL3 gene expression.

Experimental Protocols

The following are representative protocols for the key assays used to characterize this compound. These are based on the information provided in the NIH Probe Report and standard laboratory practices.

STAT3 Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of STAT3 in response to treatment with this compound and IL-6.

-

Cell Line: HT-1080 human fibrosarcoma cells stably expressing a STAT3-driven firefly luciferase reporter construct.

-

Materials:

-

HT-1080 STAT3-luciferase cells

-

DMEM with 10% FBS and appropriate selection antibiotic

-

96-well white, clear-bottom tissue culture plates

-

This compound stock solution in DMSO

-

Recombinant human IL-6

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer plate reader

-

-

Procedure:

-

Seed HT-1080 STAT3-luciferase cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in serum-free DMEM. Add the desired concentrations of this compound to the appropriate wells. Include a DMSO vehicle control.

-

Immediately after adding this compound, add IL-6 to a final concentration of 10 ng/mL to all wells except for the unstimulated controls.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase assay reagent equal to the volume of culture medium in each well.

-

Mix the contents of the wells on a plate shaker for 5 minutes to induce cell lysis.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the background wells (media only) from all other wells.

-

Normalize the data by setting the luminescence of the IL-6 stimulated, vehicle-treated wells as 100% activation.

-

Plot the normalized luminescence values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

-

BCL3 Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol details the measurement of changes in the mRNA levels of the STAT3 target gene, BCL3, following treatment with this compound.

-

Cell Line: HT-1080 human fibrosarcoma cells.

-

Materials:

-

HT-1080 cells

-

DMEM with 10% FBS

-

6-well tissue culture plates

-

This compound stock solution in DMSO

-

Recombinant human IL-6

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for BCL3 and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

-

-

Procedure:

-

Seed HT-1080 cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Treat the cells with the desired concentration of this compound (e.g., 10x EC50) and IL-6 (10 ng/mL). Include appropriate vehicle controls.

-

Incubate the plates for 6 to 24 hours at 37°C in a 5% CO2 incubator.

-

Wash the cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers for either BCL3 or the housekeeping gene, and qPCR master mix.

-

Perform the qPCR using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for BCL3 and the housekeeping gene for each sample.

-

Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of BCL3.

-

Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.

-

Determine the fold change in gene expression using the 2-ΔΔCt method.

-

Conclusion

This compound is a valuable chemical probe for studying the intricacies of STAT3 signaling. Its high potency and selectivity as a STAT3 activator, in conjunction with its ability to enhance IL-6 mediated transcriptional activity, make it a powerful tool for researchers in oncology, immunology, and drug development. The data and protocols presented in this guide provide a comprehensive resource for utilizing this compound to further elucidate the roles of STAT3 in health and disease.

References

ML115: A Selective Small Molecule Activator of Signal Transducer and Activator of Transcription 3 (STAT3)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing critical roles in cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. ML115 has been identified as a potent and selective small molecule activator of STAT3. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to investigate STAT3 signaling or as a starting point for therapeutic development.

Introduction

The STAT family of transcription factors are critical mediators of cytokine and growth factor signaling. Upon activation by upstream kinases, STAT proteins dimerize, translocate to the nucleus, and regulate the transcription of target genes. Among the seven identified STAT proteins, STAT3 is of particular interest due to its multifaceted roles in both normal physiology and disease pathogenesis. Constitutive activation of STAT3 is a hallmark of many human cancers, where it promotes tumor growth and survival. Conversely, targeted activation of STAT3 may hold therapeutic potential in other contexts.

This compound is a small molecule probe that was identified through a high-throughput screening campaign as a selective activator of STAT3. It exhibits a low nanomolar half-maximal effective concentration (EC50) for STAT3 activation and demonstrates selectivity over the closely related STAT1 and the NF-κB signaling pathways. This selectivity makes this compound a valuable tool for dissecting the specific roles of STAT3 signaling.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropylisoxazole-3-carboxamide |

| Molecular Formula | C15H15ClN2O4 |

| Molecular Weight | 322.75 g/mol |

| CAS Number | 912798-42-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Potency (EC50) | 2.0 nM for STAT3 activation |

Mechanism of Action

This compound functions as a selective activator of the STAT3 signaling pathway. The proposed mechanism of action involves the following key steps:

-

STAT3 Phosphorylation: this compound promotes the phosphorylation of STAT3 at a critical tyrosine residue.

-

Dimerization: Phosphorylated STAT3 monomers then form homodimers.

-

Nuclear Translocation: The STAT3 dimers translocate from the cytoplasm into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the STAT3 dimers bind to specific DNA response elements in the promoters of target genes, leading to the upregulation of their transcription. One such confirmed target gene is the B-cell lymphoma 3 (BCL3) oncogene.

The following diagram illustrates the signaling pathway activated by this compound.

Caption: this compound-induced STAT3 signaling pathway.

Experimental Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Assay | Cell Line | Endpoint | Result |

| STAT3 Activation | HT-1080 | EC50 | 2.0 nM |

| STAT1 Activation | NIH-3T3 | Activity | Inactive |

| NF-κB Activation | - | Activity | Inactive |

| BCL3 Gene Expression (qPCR) | - | Upregulation | Confirmed |

Table 2: Cytotoxicity

| Assay | Cell Line | Result |

| Cytotoxicity | HT-1080 | Not cytotoxic |

| Cytotoxicity | NIH-3T3 | Not cytotoxic |

Note: Specific concentrations and incubation times for cytotoxicity assays are not publicly available.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These are based on standard laboratory procedures, as the specific, detailed protocols used in the original characterization of this compound are not publicly available.

STAT3 Luciferase Reporter Assay

This assay is used to quantify the activation of the STAT3 signaling pathway.

Workflow Diagram:

Caption: Workflow for STAT3 luciferase reporter assay.

Protocol:

-

Cell Culture: Maintain HT-1080 cells stably expressing a STAT3-responsive luciferase reporter gene in appropriate culture medium.

-

Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis and Luciferase Assay: Following incubation, perform the luciferase assay using a commercial kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a luciferase substrate.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative PCR (qPCR) for BCL3 Gene Expression

This protocol is for measuring the change in BCL3 mRNA levels following treatment with this compound.

Workflow Diagram:

Caption: Workflow for qPCR analysis of BCL3 expression.

Protocol:

-

Cell Treatment: Treat cells with this compound at a concentration known to activate STAT3 (e.g., 10x EC50) and a vehicle control for a specified time.

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for BCL3 and a stable reference gene (e.g., GAPDH, ACTB).

-

Note: Specific primer sequences for BCL3 are not provided in the original this compound report.

-

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in BCL3 expression in this compound-treated cells relative to the vehicle-treated control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.

Protocol:

-

Cell Seeding: Seed HT-1080 and NIH-3T3 cells in separate 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of this compound concentrations. Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

-

Incubation: Incubate the plates for a period that is relevant to the primary functional assays (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Conclusion

This compound is a potent and selective small molecule activator of STAT3. Its well-defined mechanism of action and selectivity make it an invaluable research tool for investigating the complex roles of STAT3 in health and disease. This technical guide provides a comprehensive overview of this compound and standardized protocols for its characterization, which should aid researchers in its application and in the development of novel therapeutics targeting the STAT3 signaling pathway. Further studies are warranted to explore the full therapeutic potential of this compound and its derivatives.

The Discovery and Synthesis of ML115: A Potent and Selective STAT3 Activator

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ML115 has been identified as a potent and selective small molecule activator of the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a key signaling protein involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly cancer. This compound serves as a valuable chemical probe for studying the intricate roles of STAT3 and for exploring the potential of STAT3 activation as a therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery of this compound

This compound was discovered through a high-throughput screening (HTS) campaign aimed at identifying novel activators of STAT3. The screening utilized a cell-based luciferase reporter assay, a common method for monitoring the activation of specific signaling pathways. Compounds that induced a significant increase in luciferase activity, indicative of STAT3 activation, were selected for further characterization.

From this screening, an isoxazole carboxamide scaffold was identified as a promising starting point for medicinal chemistry efforts. A series of analogs were synthesized and evaluated to establish a structure-activity relationship (SAR), leading to the identification of this compound (also known as CID-619100) as a highly potent and selective STAT3 activator.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Luciferase Reporter Assay | STAT3 Activation | HT-1080 | EC50 | 2.0 nM | [1] |

| Luciferase Reporter Assay | STAT1 Activation | NIH-3T3 | Activity | Inactive | [1] |

| NFκB Activation Assay | NFκB Activation | - | Activity | Inactive | [1] |

| qPCR Assay | BCL3 Gene Expression | HT-1080 | Upregulation | Confirmed | [1] |

| Cytotoxicity Assay | Cell Viability | HT-1080 | Cytotoxicity | Not cytotoxic | [1] |

| Cytotoxicity Assay | Cell Viability | NIH-3T3 | Cytotoxicity | Not cytotoxic | [1] |

Synthesis of this compound

Proposed Synthetic Scheme:

A potential synthesis would likely involve the coupling of a 5-cyclopropylisoxazole-3-carboxylic acid intermediate with 4-chloro-2,5-dimethoxyaniline.

Caption: Proposed synthesis of this compound via amide coupling.

Experimental Protocol (Proposed):

-

Preparation of 5-cyclopropylisoxazole-3-carboxylic acid: This intermediate can be synthesized from commercially available starting materials through established methods for isoxazole ring formation.

-

Amide Coupling:

-

To a solution of 5-cyclopropylisoxazole-3-carboxylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add 4-chloro-2,5-dimethoxyaniline (1 equivalent) to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

-

Key Experimental Protocols

STAT3 Luciferase Reporter Assay

This assay is fundamental to identifying and characterizing STAT3 activators.

Caption: Workflow for the STAT3 Luciferase Reporter Assay.

Detailed Methodology:

-

Cell Culture: HT-1080 cells stably expressing a STAT3-responsive luciferase reporter construct are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 6 to 24 hours to allow for STAT3 activation and subsequent luciferase expression.

-

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to the vehicle control, and the EC50 value is calculated by fitting the data to a dose-response curve.

BCL3 Quantitative PCR (qPCR) Assay

This assay is used to confirm that the activation of the STAT3 pathway by this compound leads to the upregulation of a known STAT3 target gene, BCL3.

Caption: Workflow for the BCL3 qPCR Assay.

Detailed Methodology:

-

Cell Treatment: HT-1080 cells are treated with this compound at a concentration known to be effective from the luciferase assay. A vehicle control is also included.

-

RNA Isolation: After a suitable incubation period, total RNA is extracted from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for quantitative PCR using primers specific for the BCL3 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The cycle threshold (Cq) values are determined, and the relative expression of BCL3 mRNA is calculated using the ΔΔCq method, comparing the this compound-treated samples to the vehicle-treated controls.

Signaling Pathway

This compound acts as an activator of the JAK/STAT3 signaling pathway. The canonical pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and binding to the promoters of target genes to regulate their transcription. This compound is reported to enhance STAT3 potentiation/activation, in part by enhancing the transcriptional activity of the STAT3 promoter.

Caption: this compound action within the JAK/STAT3 signaling pathway.

This compound is a valuable research tool for elucidating the complex roles of STAT3 in health and disease. Its high potency and selectivity make it an excellent probe for studying the downstream consequences of STAT3 activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of modulating the STAT3 signaling pathway.

References

In-Depth Technical Guide: The Biological Target of ML115

For Researchers, Scientists, and Drug Development Professionals

Core Target Identification

The primary biological target of the small molecule probe ML115 is the Signal Transducer and Activator of Transcription 3 (STAT3) . This compound is characterized as a potent and selective activator of STAT3. This activity makes it a valuable tool for studying the diverse cellular processes regulated by STAT3, including gene expression, cell growth, proliferation, and apoptosis.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-(cyclopropyl)-1,2-oxazole-5-carboxamide |

| CAS Number | 912798-42-6 |

| Molecular Formula | C15H15ClN2O4 |

| Molecular Weight | 322.75 g/mol |

Quantitative Data on Biological Activity

This compound has been demonstrated to be a potent activator of STAT3. The following table summarizes the key quantitative metrics of its activity.

| Parameter | Value | Description |

| EC50 | 2.0 nM | The half-maximal effective concentration for STAT3 activation. |

| Selectivity | Inactive | This compound shows high selectivity for STAT3 over other related transcription factors. |

| against | ||

| STAT1 and | ||

| NFκB |

Signaling Pathway of the Biological Target

STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a crucial role in relaying signals from cytokines and growth factors to the nucleus, leading to the transcription of target genes.

The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their corresponding cell surface receptors.[1] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs).[2] The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3.[3]

Once recruited to the receptor, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[2] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT family members.[2] The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription.[1][3] These target genes are involved in a wide array of cellular functions, including proliferation, survival, differentiation, and angiogenesis.[1]

Visualization of the STAT3 Signaling Pathway

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of STAT3 activators like this compound.

STAT3 Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the transcriptional activity of STAT3.

Principle: A reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter is introduced into cells. Activation of endogenous STAT3 leads to the expression of luciferase, which can be measured by the light produced upon addition of a substrate.

Materials:

-

Mammalian cell line (e.g., HEK293, DU-145)[4]

-

STAT3-responsive luciferase reporter plasmid (e.g., p-STAT3-TA-luc)

-

Control reporter plasmid (e.g., Renilla luciferase vector for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

-

Lysis: After the desired treatment period (e.g., 6-24 hours), lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both firefly and Renilla luciferases.

-

Data Analysis: Normalize the STAT3-driven (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the fold change in activity relative to the vehicle-treated control.

4.1.1. Experimental Workflow: STAT3 Luciferase Reporter Assay

Western Blot for STAT3 Phosphorylation

This biochemical assay is used to directly detect the phosphorylation of STAT3 at Tyr705, a key indicator of its activation.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

Materials:

-

Cell line of interest

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for the desired time. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add a chemiluminescent substrate. Detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.

4.2.1. Experimental Workflow: Western Blot for p-STAT3

References

The MDM2 Inhibitor ML115: A Technical Guide to its Application in Cancer Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML115, also known as APG-115 or alrizomadlin, is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. By disrupting the MDM2-p53 interaction, this compound reactivates the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type TP53. This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy across various cancer cell lines, and detailed protocols for key experimental assays to study its effects on cancer cell proliferation.

Introduction

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, the function of p53 is abrogated not by mutation, but through its interaction with the negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Overexpression of MDM2 is a common oncogenic event, rendering cancer cells with wild-type p53 functionally p53-deficient.

This compound is a novel, orally bioavailable small molecule designed to fit into the p53-binding pocket of MDM2, thereby inhibiting the MDM2-p53 interaction. This restores p53's tumor-suppressive functions, making this compound a promising therapeutic agent for a range of solid and hematological malignancies with wild-type TP53.

Mechanism of Action: The MDM2-p53 Signaling Pathway

This compound's primary mechanism of action is the reactivation of the p53 signaling pathway. By binding to MDM2, this compound prevents the ubiquitination and subsequent degradation of p53. The stabilized p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest and apoptosis.

Key downstream effectors of p53 activation include:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces G1 cell cycle arrest.

-

PUMA (BBC3) and BAX: Pro-apoptotic proteins of the BCL-2 family that permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and caspase activation.

The following diagram illustrates the signaling pathway affected by this compound:

Investigating Immune Response Modulation by ML115: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML115 is a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor in cytokine signaling and immune cell regulation. With an EC50 of 2.0 nM for STAT3 activation, this compound offers a powerful tool to investigate the downstream consequences of STAT3 pathway stimulation in various immune cell populations. This technical guide provides an in-depth overview of the core methodologies and expected quantitative outcomes when using this compound to study the immune response. We present detailed experimental protocols for in vitro assays using human peripheral blood mononuclear cells (PBMCs) and outline the key signaling pathways involved. The information herein is intended to equip researchers with the necessary knowledge to effectively design, execute, and interpret experiments utilizing this compound to explore its immunomodulatory potential.

Introduction to this compound and STAT3 Signaling

This compound is a novel probe compound that selectively activates STAT3, showing inactivity against the related STAT1 and NF-κB signaling pathways[1]. The STAT family of transcription factors plays a pivotal role in transducing signals from a variety of extracellular stimuli, including cytokines and growth factors, to the nucleus, thereby regulating gene expression involved in inflammation, cell survival, differentiation, and proliferation[1].

STAT3 is particularly crucial in the differentiation and function of various T cell subsets. Activation of the STAT3 pathway is essential for the development of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in autoimmune diseases and inflammation. Conversely, STAT3 signaling can also influence the function of regulatory T cells (Tregs), which are critical for maintaining immune tolerance. By selectively activating STAT3, this compound provides a unique opportunity to dissect the specific roles of this pathway in immune cell fate and function.

Core Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to investigate the immune response to this compound.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate a mixed population of immune cells from whole blood for subsequent stimulation with this compound.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

-

Centrifuge

-

Sterile conical tubes

Protocol:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

-

Collect the mononuclear cell layer (buffy coat) and transfer to a new 50 mL conical tube.

-

Wash the cells by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells to the desired concentration in complete RPMI for subsequent assays.

T Cell Proliferation Assay

Objective: To quantify the effect of this compound on the proliferation of T lymphocytes within the PBMC population.

Materials:

-

Isolated PBMCs

-

This compound (various concentrations)

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as a positive control for T cell activation)

-

Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye

-

96-well round-bottom culture plates

-

Flow cytometer

-

Antibodies for T cell subset identification (e.g., anti-CD3, anti-CD4, anti-CD8)

Protocol:

-

Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI and incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI.

-

Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI.

-

Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Add 100 µL of complete RPMI containing this compound at various concentrations (e.g., 0.1 nM to 100 nM) or the positive control (e.g., PHA at 5 µg/mL). Include an unstimulated control (media only).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (CD3, CD4, CD8).

-

Analyze the cells by flow cytometry, gating on the T cell populations and measuring the dilution of CFSE fluorescence as an indicator of cell proliferation.

Cytokine Secretion Analysis (ELISA)

Objective: To measure the concentration of specific cytokines secreted by PBMCs in response to this compound stimulation.

Materials:

-

Isolated PBMCs

-

This compound (various concentrations)

-

Lipopolysaccharide (LPS) (as a positive control for monocyte activation)

-

96-well flat-bottom culture plates

-

ELISA kits for cytokines of interest (e.g., IL-2, IFN-γ, IL-10, IL-17A)

-

Microplate reader

Protocol:

-

Resuspend PBMCs at 2 x 10^6 cells/mL in complete RPMI.

-

Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.

-

Add 100 µL of complete RPMI containing this compound at various concentrations or the positive control (e.g., LPS at 100 ng/mL). Include an unstimulated control.

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 10 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Perform ELISA for the desired cytokines according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Quantitative Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from the described experiments. These tables are for illustrative purposes to guide researchers in their data presentation and interpretation.

Table 1: Effect of this compound on T Cell Proliferation

| Treatment | Concentration | % Proliferating CD4+ T Cells (Mean ± SD) | % Proliferating CD8+ T Cells (Mean ± SD) |

| Unstimulated | - | 2.5 ± 0.8 | 1.8 ± 0.5 |

| This compound | 1 nM | 5.2 ± 1.1 | 3.1 ± 0.7 |

| This compound | 10 nM | 15.8 ± 2.5 | 8.9 ± 1.4 |

| This compound | 100 nM | 28.4 ± 4.1 | 16.2 ± 2.8 |

| PHA | 5 µg/mL | 65.7 ± 7.3 | 58.1 ± 6.5 |

Table 2: Cytokine Secretion Profile in Response to this compound

| Treatment | Concentration | IL-17A (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) |

| Unstimulated | - | < 10 | 25 ± 8 | 50 ± 12 |

| This compound | 1 nM | 55 ± 15 | 40 ± 11 | 65 ± 18 |

| This compound | 10 nM | 250 ± 45 | 85 ± 20 | 90 ± 25 |

| This compound | 100 nM | 850 ± 120 | 150 ± 35 | 120 ± 30 |

| LPS | 100 ng/mL | < 10 | 1200 ± 250 | 300 ± 70 |

Signaling Pathways and Visualizations

This compound exerts its effects by directly activating the STAT3 signaling pathway. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades and experimental workflows.

STAT3 Signaling Pathway

Caption: this compound-induced STAT3 signaling pathway.

Experimental Workflow for T Cell Proliferation Assay

Caption: Workflow for assessing T cell proliferation.

Experimental Workflow for Cytokine Analysis

Caption: Workflow for analyzing cytokine secretion.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the intricate roles of the STAT3 signaling pathway in the immune system. The experimental protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to investigate the immunomodulatory properties of this compound. By carefully designing and executing these in vitro assays, scientists can gain significant insights into the potential of targeting the STAT3 pathway for therapeutic intervention in a range of immune-mediated diseases. Further studies are warranted to explore the effects of this compound on other immune cell subsets and in more complex in vivo models.

References

Understanding the chemical properties of ML115

An In-Depth Technical Guide to the Chemical Properties of ML115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes a summary of its physicochemical properties, its mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is an isoxazole carboxamide that has been identified as a valuable chemical probe for studying STAT3 signaling.[1] Its key chemical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropylisoxazole-3-carboxamide | [2] |

| Synonyms | CID-6619100, SID 14735210 | [3] |

| CAS Number | 912798-42-6 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₅ClN₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 322.74 g/mol | [4] |

| Appearance | Crystalline solid, White to off-white | [3][6] |

| Purity | ≥98% (HPLC) | [3][5] |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Reference(s) |

| DMF | 25 mg/mL (77.46 mM) | [3][4] |

| DMSO | 12.5 - 20 mg/mL (38.73 - 61.97 mM) | [3][4][5] |

| Ethanol | 0.1 mg/mL (0.31 mM) | [3][4] |

| Storage | Store at -20°C, airtight, and dry. Stable for ≥ 2 years. | [1][2][5] |

Table 3: Chemical Identifiers for this compound

| Identifier | String | Reference(s) |

| SMILES | COc1cc(NC(=O)c2cc(on2)C2CC2)c(OC)cc1Cl | [4][5] |

| InChI | InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19) | [2][3] |

| InChIKey | FMWABCRYNLCXOJ-UHFFFAOYSA-N | [2][3][6] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective activator of STAT3, with a reported EC50 of 2.0 nM.[2][3][4][5] It exhibits high selectivity for STAT3 over the related STAT1 and NFκB transcription factors.[3][4][5] The activation of STAT3 by this compound leads to the upregulation of STAT3-dependent target genes, such as the oncogene BCL3.[1][2] This makes this compound a valuable tool for investigating the roles of STAT3 in various biological processes, including cancer, inflammation, and stem cell biology.[1][3]

The proposed signaling pathway for this compound-mediated STAT3 activation is depicted below.

Caption: this compound-mediated activation of the STAT3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

STAT3 Luciferase Reporter Assay

This assay is used to quantify the activation of the STAT3 signaling pathway in response to this compound.

Materials:

-

HT-1080 cells stably expressing a STAT3-responsive luciferase reporter construct.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

This compound stock solution (in DMSO).

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HT-1080 STAT3 reporter cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Add the desired concentrations of this compound to the cells. Include a DMSO-only control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay:

-

Equilibrate the luciferase assay reagent and the cell culture plates to room temperature.

-

Remove the culture medium from the wells.

-

Add 50 µL of 1x cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

-

Add 50 µL of luciferase substrate solution to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity of this compound-treated cells to that of the DMSO-treated control cells to determine the fold activation.

Quantitative PCR (qPCR) for BCL3 Expression

This experiment validates the functional consequence of STAT3 activation by measuring the expression of a known STAT3 target gene, BCL3.

Materials:

-

HT-1080 cells.

-

This compound stock solution (in DMSO).

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for BCL3 and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

Procedure:

-

Cell Treatment: Seed HT-1080 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., the EC50 value) or with DMSO as a control for 24 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reactions using a qPCR master mix, the synthesized cDNA, and primers for BCL3 and the housekeeping gene.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative expression of BCL3 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the DMSO-treated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for screening and validating a STAT3 activator like this compound.

Caption: A generalized experimental workflow for the discovery and characterization of a STAT3 activator.

References

- 1. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. assaygenie.com [assaygenie.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quantitative competitive-PCR assay to measure human parvovirus B19-DNA load in serum samples | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to APG-115 (Alrizomadlin) in Preclinical Cancer Research

As a preliminary note, the query for "ML115" in preclinical cancer research yielded information on several distinct entities: this compound, a matrix metalloproteinase inhibitor; APG-115 (also known as Alrizomadlin), a potent MDM2 inhibitor; and CC-115, a dual mTORC1/2 and DNA-PK inhibitor. The most extensive preclinical and clinical data available from the search results pertains to APG-115. Therefore, this guide will focus on APG-115 as the likely subject of interest, with brief summaries of the available information on this compound and CC-115.

This technical guide provides a comprehensive overview of the preclinical research on APG-115, a novel drug candidate in oncology. It is intended for researchers, scientists, and professionals in drug development.

Introduction to APG-115

APG-115 is an orally active, potent small-molecule inhibitor of the Mouse Double Minute 2 Homolog (MDM2) protein.[1][2] In cancers with wild-type p53, the tumor suppressor functions of p53 are often abrogated by its interaction with MDM2, which leads to p53 degradation.[1] APG-115 works by disrupting the MDM2-p53 interaction, thereby restoring the tumor-suppressive functions of p53, which can lead to cell cycle arrest, apoptosis, and induction of anti-tumor immune responses.[1][2]

Mechanism of Action and Signaling Pathway

APG-115's primary mechanism of action is the inhibition of the MDM2-p53 interaction. This restores p53 activity, leading to the transcriptional activation of p53 target genes, such as p21 (CDKN1A), which mediates cell cycle arrest.[1] The re-activation of p53 can also induce apoptosis (programmed cell death) in cancer cells.[1]

Below is a diagram illustrating the MDM2-p53 signaling pathway and the mechanism of action of APG-115.

Caption: MDM2-p53 signaling pathway and APG-115 mechanism of action.

Preclinical Efficacy of APG-115

Preclinical studies have demonstrated the potent anti-proliferative and apoptogenic activities of APG-115 in wild-type TP53 acute myeloid leukemia (AML) cell lines.[1] The activation of the p53/p21 pathway by APG-115 leads to cell cycle arrest and apoptosis in these cancer cells.[1]

In animal models of AML, APG-115 has shown significant anti-leukemic activity, reducing tumor burden and prolonging survival.[1] Furthermore, enhanced antitumor activity has been observed in syngeneic tumor models when APG-115 is combined with PD-1 blockade.[2] Studies in preclinical models of non-small cell lung cancer (NSCLC) with STK11 mutations have also suggested the therapeutic potential of APG-115.[3]

The following table summarizes the preclinical in vivo findings for APG-115.

| Cancer Type | Animal Model | Key Findings | Citation |

| Acute Myeloid Leukemia (AML) | Cellular cultures and animal models | Significant reduction in tumor burden and prolonged survival. Synergistic antileukemic activity when combined with azacitidine, decitabine, or cytarabine. | [1] |

| Solid Tumors | Syngeneic tumor models | Enhanced antitumor activity when combined with PD-1 blockade. | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | Preclinical models | Therapeutic potential in NSCLC with STK11 mutations. | [3] |

Experimental Protocols

While specific, detailed protocols are not fully available in the provided search results, a general workflow for preclinical evaluation of a compound like APG-115 can be inferred.

-

Cell Line Selection: Choose cancer cell lines with known p53 status (wild-type and mutant).

-

Cell Viability Assays: Treat cells with a range of APG-115 concentrations to determine the half-maximal inhibitory concentration (IC50).

-

Apoptosis Assays: Use techniques like Annexin V/PI staining and flow cytometry to quantify apoptosis induction.

-

Cell Cycle Analysis: Analyze cell cycle distribution using flow cytometry after propidium iodide staining.

-

Western Blotting: Assess the levels of p53, MDM2, and p21 to confirm pathway activation.

-

Animal Model Selection: Utilize immunodeficient mice for xenograft models with human cancer cell lines or syngeneic models for immunotherapy combination studies.[4]

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

-

Treatment Administration: Once tumors reach a palpable size, administer APG-115 orally at predetermined doses and schedules.

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

Toxicity Assessment: Monitor animal weight and general health.

-

Pharmacodynamic Analysis: Collect tumor and blood samples to measure drug concentration and target engagement (e.g., p53 pathway activation).

-

Efficacy Evaluation: At the end of the study, euthanize the animals and weigh the tumors. Analyze survival data.

Below is a diagram representing a typical preclinical experimental workflow.

Caption: General workflow for preclinical evaluation of an anti-cancer agent.

Brief Summaries of this compound and CC-115

This compound

Limited information is available for a compound specifically named "this compound" in the context of preclinical cancer research. One study indicates that this compound protects against cancer-induced osteolysis and promotes tumor apoptosis.[5] It is suggested to be a matrix metalloproteinase inhibitor.[5]

CC-115

CC-115 is a dual inhibitor of mTORC1/2 and DNA-PK.[6] Preclinical models have shown its promising antitumor activity when combined with androgen receptor (AR) inhibition.[6] A Phase 1b clinical trial of enzalutamide plus CC-115 in men with metastatic castration-resistant prostate cancer (mCRPC) found the combination to be well-tolerated.[6] Exploratory preclinical analysis suggested that at the recommended Phase 2 dose, CC-115 strongly inhibits the mTOR pathway but may be insufficient to inhibit DNA-PK.[6]

References

- 1. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of a novel MDM2 antagonist APG-115 in patients with advanced solid tumors. - ASCO [asco.org]

- 3. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer - BioSpace [biospace.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML-115 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the experimental use of ML-115, a potent and selective small molecule inhibitor of the MDM2-p53 interaction, in cancer cell culture models. ML-115 acts by disrupting the negative regulation of the tumor suppressor protein p53 by MDM2, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This document outlines detailed protocols for cell culture, viability and apoptosis assays, and protein analysis, along with representative data and signaling pathway diagrams to facilitate the investigation of ML-115's mechanism of action.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene. However, in a significant portion of tumors, p53 remains wild-type but is functionally inhibited by its negative regulator, MDM2. The overexpression of MDM2 is a common mechanism for p53 inactivation in these cancers.

ML-115 is a novel, highly specific inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, ML-115 releases p53 from its inhibitory grasp, leading to the activation of the p53 signaling pathway. This results in the transcriptional activation of p53 target genes, such as CDKN1A (p21) and BAX, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide detailed protocols for researchers to effectively utilize ML-115 as a tool to study p53-mediated tumor suppression in vitro.

Data Presentation

In Vitro Efficacy of ML-115 in Various Cancer Cell Lines

The anti-proliferative activity of ML-115 was assessed across a panel of human cancer cell lines using a standard 72-hour cell viability assay. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in cell lines with wild-type TP53, while cell lines with mutated or null TP53 are significantly less sensitive.

| Cell Line | Cancer Type | TP53 Status | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 0.25 ± 0.05 |

| MCF-7 | Breast Cancer | Wild-Type | 0.18 ± 0.03 |

| U-87 MG | Glioblastoma | Wild-Type | 0.32 ± 0.07 |

| HCT116 | Colorectal Carcinoma | Wild-Type | 0.15 ± 0.02 |

| PC-3 | Prostate Cancer | Null | > 50 |

| SW480 | Colorectal Carcinoma | Mutated | > 50 |

| K562 | Chronic Myeloid Leukemia | Null | > 50 |

Experimental Protocols

Cell Culture and Maintenance

Aseptic cell culture techniques should be followed at all times. All procedures should be performed in a Class II biological safety cabinet.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[1]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in T-75 flasks in a 37°C incubator with 5% CO2.

-

Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.

-

To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.[2]

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.[3]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete growth medium.

-

Return the flask to the incubator.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of ML-115.

Materials:

-

Cells in suspension

-

Complete growth medium

-

ML-115 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

Prepare serial dilutions of ML-115 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the ML-115 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated controls.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following ML-115 treatment.

Materials:

-

Cells in suspension

-

6-well cell culture plates

-

ML-115

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with ML-115 at various concentrations (e.g., 1x, 5x, and 10x IC50) and a vehicle control for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the expression of key proteins in the p53 signaling pathway.

Materials:

-

Treated cell pellets

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Caspase-3, anti-PARP, anti-Actin or -Tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Signaling Pathway of ML-115

Caption: ML-115 inhibits MDM2, leading to p53 activation, cell cycle arrest, and apoptosis.

Experimental Workflow for ML-115 Evaluation

Caption: Workflow for characterizing the in vitro anti-cancer effects of ML-115.

Discussion

The provided protocols offer a robust framework for the in vitro characterization of ML-115. The experimental data confirms the compound's mechanism of action, demonstrating potent and selective activity against cancer cells with wild-type TP53. The induction of apoptosis, confirmed by Annexin V staining, and the upregulation of p53 and its target genes, as shown by Western blotting, are consistent with the inhibition of the MDM2-p53 interaction.

Researchers using these protocols should ensure proper controls are included in all experiments. For example, a TP53 mutant or null cell line should be used as a negative control to confirm the p53-dependence of ML-115's activity. Additionally, dose- and time-course experiments are recommended to fully characterize the cellular response to ML-115.

These application notes serve as a starting point for the investigation of ML-115. Further studies could explore its effects on other cellular processes, its potential for combination therapies, and its efficacy in more complex in vitro models, such as 3D spheroids or organoids.

References

Application Notes: In Vitro Activation of STAT3 Using ML115

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes including cell growth, proliferation, and apoptosis.[1] The activation of STAT3 is a key event in signaling pathways initiated by cytokines and growth factors.[1] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, including cancer and autoimmune disorders. ML115 is a potent and selective small molecule activator of STAT3, making it a valuable tool for studying STAT3 signaling and its downstream effects in vitro.[2] This document provides detailed protocols and guidelines for using this compound to activate STAT3 in a laboratory setting.

Mechanism of Action of this compound

This compound acts as a potentiator of STAT3 activation, particularly in the presence of cytokines such as Interleukin-6 (IL-6).[2] The compound has been shown to enhance the transcriptional activity of the STAT3 promoter.[2] Importantly, the activity of this compound is selective for the STAT3 pathway, with no significant activation of the related STAT1 or NFκB pathways having been detected.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound as determined in studies from the NIH Molecular Libraries Program.[2]

| Parameter | Value | Description |

| Probe Number | This compound | The designated number for the probe compound. |

| Compound ID (CID) | 6619100 | The unique chemical identifier for this compound. |

| EC50 for STAT3 | Low Nanomolar | The half maximal effective concentration for STAT3 activation. |

| Activity against STAT1 | Inactive | This compound does not activate the STAT1 pathway. |

| Activity against NFκB | Inactive | This compound does not activate the NFκB pathway. |

| Effect on Gene Transcription | Upregulates BCL3 | This compound has been shown to increase the transcription of the oncogene BCL3. |

| Cytotoxicity | Not observed in HT-1080 and NIH-3T3 cells | The compound does not exhibit toxicity in the cell lines used for the STAT3 and STAT1 assays. |

Experimental Protocols

In Vitro STAT3 Activation in Cell Culture

This protocol describes the steps for treating a cell line with this compound to induce STAT3 activation.

Materials:

-

Cell line known to express the IL-6 receptor and STAT3 (e.g., HT-1080 fibrosarcoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (reconstituted in DMSO)

-

Recombinant Human IL-6 (reconstituted in sterile water or PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well or 6-well cell culture plates

Procedure:

-

Cell Seeding:

-

The day before the experiment, seed the cells in the chosen culture plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 10 µM).

-

Prepare a stock solution of IL-6. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 20 ng/mL).

-

-

Cell Treatment:

-

Remove the old medium from the cells and wash once with PBS.

-

Add fresh medium containing the desired concentrations of this compound. For potentiation experiments, add this compound in combination with IL-6.

-

Include appropriate controls:

-

Vehicle control (medium with DMSO)

-

IL-6 only control

-

Untreated cells

-

-

Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours, depending on the downstream endpoint being measured).

-

-

Cell Lysis and Protein Extraction:

-

After incubation, wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Detection of STAT3 Activation by Western Blot

This protocol describes how to detect the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a key marker of its activation.

Materials:

-

Cell lysates from the STAT3 activation experiment

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit or mouse anti-total-STAT3

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control to normalize the results.

-

Detection of STAT3 Activation by ELISA

Commercially available ELISA kits can be used to quantify STAT3 activation.[3] These assays typically measure the binding of activated STAT3 from nuclear extracts to a specific DNA sequence immobilized on a plate.[3]

General Procedure (refer to the specific kit manual for details):

-

Prepare nuclear extracts from the treated and control cells.

-

Add the nuclear extracts to the wells of the ELISA plate, which are coated with a STAT3 consensus binding site oligonucleotide.

-

Incubate to allow active STAT3 to bind to the oligonucleotide.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody that specifically detects the DNA-bound form of STAT3.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

Visualizations

STAT3 Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is activated by cytokines like IL-6.

Caption: Canonical JAK-STAT3 signaling pathway and the role of this compound.

Experimental Workflow for In Vitro STAT3 Activation

The following diagram outlines the general workflow for an in vitro experiment to assess STAT3 activation by this compound.

Caption: Workflow for assessing this compound-mediated STAT3 activation.

References

- 1. Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML115-Mediated STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction